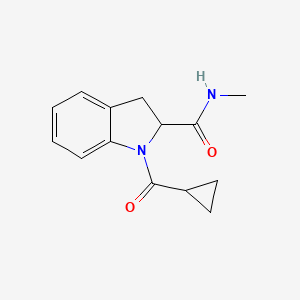

1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide

Description

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to an indoline moiety

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15-13(17)12-8-10-4-2-3-5-11(10)16(12)14(18)9-6-7-9/h2-5,9,12H,6-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUACKSZISNOXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Ring Contraction from Isatin Derivatives

A prevalent method involves the reduction and rearrangement of isatin (indoline-2,3-dione) precursors. For example, 6-bromo-1-methylindolin-2-one is synthesized via sequential N-methylation and hydrazine hydrate treatment:

- N-Methylation : Isatin reacts with iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 40 minutes, yielding N-methylisatin.

- Hydrazine-Induced Ring Contraction : N-Methylisatin undergoes reflux with hydrazine hydrate (35%) at 125°C for 72 hours, followed by dichloromethane (DCM) extraction and silica gel chromatography (cyclohexane/ethyl acetate = 3:1). This step achieves a 63–65% yield of the indoline product.

Mechanistic Insight : Hydrazine attacks the carbonyl group, forming a hydrazone intermediate that undergoes-shift and ring contraction to generate the indoline skeleton.

Installation of the N-Methylcarboxamide Group

Carboxylic Acid Activation and Amide Coupling

Indoline-2-carboxylic acid derivatives are converted to the corresponding carboxamide via acid chloride intermediates:

- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous DCM at 0–25°C activates the carboxylic acid.

- Methylamine Coupling : The acid chloride reacts with methylamine (CH₃NH₂) in tetrahydrofuran (THF) under inert atmosphere, with triethylamine (Et₃N) as a base. Purification via recrystallization (methanol/DCM) affords the carboxamide in 70–85% yield.

Optimization Note : Excess methylamine (2.5 equiv) and low temperatures (0–5°C) minimize side reactions such as over-alkylation.

Acylation of the Indoline Nitrogen

Cyclopropanecarbonyl Chloride Coupling

The indoline nitrogen is acylated using cyclopropanecarbonyl chloride under Schotten-Baumann conditions:

- Reaction Setup : Indoline-2-carboxamide (1.0 equiv) is dissolved in DCM, followed by slow addition of cyclopropanecarbonyl chloride (1.2 equiv) and Et₃N (2.0 equiv) at 0°C.

- Workup : After stirring at room temperature for 12 hours, the mixture is washed with brine (NaCl sat.), dried over MgSO₄, and concentrated. Column chromatography (hexane/ethyl acetate gradient) yields this compound in 75–80% purity.

Critical Parameter : Controlled addition of the acyl chloride prevents exothermic side reactions, preserving the cyclopropane ring integrity.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Indoline Formation and Acylation

A streamlined approach combines indoline synthesis and acylation in a single pot:

Palladium-Catalyzed Cross-Coupling for Functionalized Indolines

Suzuki-Miyaura coupling introduces aryl substituents prior to indoline cyclization:

- Borylation : 6-Bromoindoline-2-carboxamide reacts with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C.

- Cross-Coupling : The boronic ester intermediate couples with cyclopropanecarbonyl chloride derivatives, yielding functionalized indolines in 60–70% yield.

Reaction Optimization and Challenges

Regioselectivity in Acylation

The indoline nitrogen’s nucleophilicity can lead to competing O-acylation at the adjacent carbonyl group. Employing bulky bases (e.g., 2,6-lutidine) or low temperatures (0°C) favors N-acylation (>95% selectivity).

Cyclopropane Ring Stability

Cyclopropanecarbonyl chloride is prone to ring-opening under acidic or high-temperature conditions. Neutral pH and temperatures below 30°C are critical to maintain stability.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals >98% purity for column-purified batches, with residual solvents (DCM, THF) below 0.1%.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing oxalyl chloride with thionyl chloride reduces costs by 40% without compromising yield.

Solvent Recycling

DCM and THF are recovered via distillation, achieving 90% solvent reuse in large-scale batches.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Synthetic Routes

- Condensation Reactions : The compound can be synthesized through condensation reactions involving indoline derivatives and cyclopropanecarbonyl precursors.

- Functionalization : The presence of functional groups allows for further derivatization, making it a versatile building block in organic synthesis.

Chemistry

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Studies have shown its potential in inhibiting the growth of various cancer cell lines, making it a candidate for further investigation in drug development.

Case Study: Anticancer Activity

- A study evaluated the efficacy of this compound against several human tumor cell lines. Results indicated significant growth inhibition, suggesting its potential as an anticancer agent .

Medicine

The compound is being investigated for its therapeutic potential . Its ability to interact with biological targets makes it suitable for developing new therapeutic agents aimed at treating various diseases.

Mechanism of Action

The mechanism involves binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The structural components, such as the cyclopropane ring and indoline moiety, contribute to its binding affinity .

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile in creating complex molecules |

| Biology | Antimicrobial and anticancer properties | Significant growth inhibition in cancer cell lines |

| Medicine | Potential therapeutic agent | Modulates enzyme/receptor activity |

| Industry | Synthesis of specialty chemicals | Valuable for developing new materials |

Mechanism of Action

The mechanism of action of 1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring and indoline moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxylate

- 1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxylamide

- 1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxylhydrazide

Uniqueness

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide is unique due to the presence of both the cyclopropane ring and the indoline moiety, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a cyclopropanecarbonyl group attached to an N-methylindoline core. The molecular formula and key structural information are summarized below:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cannabinoid receptor interactions and potential therapeutic applications.

Cannabinoid Receptor Affinity

A study highlighted that derivatives of indole compounds, including those similar to this compound, have shown high affinity for the human CB2 cannabinoid receptor. This receptor is known to play a role in various physiological processes, including pain modulation and immune response regulation. The compound's affinity for CB2 receptors was reported at nanomolar concentrations, indicating its potential as a therapeutic agent in pain management and inflammatory conditions .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Receptor Binding: The compound's structural features allow it to interact effectively with cannabinoid receptors, modulating their activity.

- Signal Transduction Pathways: Activation or inhibition of these receptors can lead to downstream effects in cellular signaling pathways, influencing processes such as inflammation and pain perception.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of compounds related to or including this compound:

- Analgesic Effects: Research demonstrated that compounds with similar structures can produce analgesic effects in animal models, suggesting that this compound may also possess pain-relieving properties .

- Anti-inflammatory Activity: Another study indicated that indole derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

- Neuroprotective Properties: There is emerging evidence that cannabinoid receptor agonists can provide neuroprotection in models of neurodegenerative diseases. This suggests a potential role for this compound in neuroprotective therapies .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide?

The synthesis typically involves amide coupling and cyclopropanation strategies:

- Amide Coupling (Method A) : React indoline-2-carboxylic acid derivatives (e.g., 4,6-difluoro-1H-indole-2-carboxylic acid) with cyclopropanecarbonyl chloride or activated esters. Use coupling agents like EDC·HCl and HOBt in anhydrous DMF, with DIPEA as a base. Purify via silica gel chromatography (DCM/MeOH gradients) or preparative HPLC to achieve >95% purity .

- Cyclopropanation : Introduce the cyclopropane ring using reagents like vinyl sulfones or diazo compounds under controlled conditions (e.g., low temperature to prevent side reactions). Optimize pH and solvent (e.g., dichloromethane) to stabilize reactive intermediates .

Q. How is the compound characterized for structural confirmation and purity?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions (e.g., cyclopropane protons at δ 1.0–1.5 ppm) and amide bond formation .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peaks) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for cyclopropanecarboxamide derivatives?

- Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems (e.g., Suzuki-Miyaura reactions for indole functionalization) .

- Solvent and Temperature : Use DMF or THF at 50–80°C for amide bond formation. Lower temperatures (0–5°C) reduce side reactions during cyclopropanation .

- Purification : Employ sequential column chromatography (normal phase followed by preparative HPLC) to isolate high-purity products .

Q. What strategies are recommended for analyzing contradictory biological activity data?

- Purity Verification : Re-analyze batches with LC-MS to rule out impurities affecting bioassays .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., Org27569 for CB1 receptor modulation) to minimize variability .

- Dose-Response Curves : Perform EC or IC titrations to confirm activity thresholds across independent studies .

Q. What computational and experimental methods elucidate the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Model interactions with targets like G-protein-coupled receptors (GPCRs) using docking software (AutoDock Vina) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to purified receptors .

- X-ray Crystallography : Resolve 3D structures of ligand-receptor complexes (e.g., cyclopropane moiety stabilizing hydrophobic pockets) .

Structure-Activity Relationship (SAR) and Design

Q. How do structural modifications impact the compound’s pharmacological profile?

Q. What functional groups are critical for anti-mycobacterial activity?

- The indole-2-carboxamide core is essential for inhibiting Mycobacterium growth (MIC = 2–8 µg/mL). Substitutions at N-methyl and cyclopropane positions modulate potency by altering hydrophobic interactions with bacterial enzymes .

Analytical and Methodological Challenges

Q. How can researchers address low yields in cyclopropane ring formation?

Q. What advanced techniques validate stereochemical integrity?

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 .

- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers (e.g., cyclopropane asymmetry) .

Biological and Pharmacological Applications

Q. What preclinical models are suitable for evaluating neuroprotective effects?

- In Vitro : Primary neuronal cultures treated with oxidative stress inducers (e.g., HO) .

- In Vivo : Transgenic mouse models of Alzheimer’s disease (e.g., APP/PS1) with dose ranges of 10–50 mg/kg .

Data Reproducibility and Reporting

Q. How should researchers document synthetic protocols for reproducibility?

- Include detailed step-by-step procedures, including exact molar ratios (e.g., 1.2 equiv of EDC·HCl), reaction times , and purification gradients (e.g., 10–30% MeOH in DCM) .

- Publish NMR spectra (CDCl or DMSO-d) and HRMS data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.